

# Application of SF2523 in Synergistic Drug Studies with Osimertinib

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## Compound of Interest

Compound Name: SF2523

Cat. No.: B610804

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## Application Note

### Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a frontline therapy for non-small cell lung cancer (NSCLC) with activating EGFR mutations. Despite its initial efficacy, acquired resistance to osimertinib inevitably develops, posing a significant clinical challenge.<sup>[1][2][3][4]</sup> One of the key resistance mechanisms involves the activation of bypass signaling pathways, prominently the PI3K/AKT/mTOR pathway, which allows cancer cells to circumvent EGFR blockade.<sup>[1][5][6][7][8]</sup>

**SF2523** is a potent and highly selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4).<sup>[9]</sup> The PI3K pathway is a critical downstream effector of EGFR signaling, and its aberrant activation is a known driver of resistance to EGFR TKIs. BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, is a key transcriptional regulator of oncogenes such as MYC, which is also implicated in tumor growth and survival. The dual inhibitory action of **SF2523** on both PI3K and BRD4 provides a strong rationale for its investigation as a synergistic partner with osimertinib to overcome acquired resistance in EGFR-mutated NSCLC.

Recent preclinical evidence demonstrates that **SF2523** acts synergistically with osimertinib in EGFR mutant NSCLC cell lines.[9] This combination leads to a significant reduction in the half-maximal inhibitory concentration (IC50) of osimertinib and effectively downregulates key signaling molecules, including MYC, PIK3CA, and AKT1.[9] These findings highlight the potential of **SF2523** to restore and enhance the therapeutic efficacy of osimertinib in resistant settings.

### Principle of Synergy

The synergistic interaction between **SF2523** and osimertinib is based on the vertical inhibition of parallel survival pathways. While osimertinib directly targets the mutated EGFR, cancer cells can develop resistance by activating downstream pathways like PI3K/AKT. **SF2523** co-targets this escape route at two critical nodes:

- **PI3K Inhibition:** Directly blocks the activation of the PI3K/AKT signaling cascade, a major bypass mechanism in osimertinib resistance.
- **BRD4 Inhibition:** Downregulates the expression of key oncogenic transcription factors like MYC, which are often overexpressed in resistant tumors and contribute to cell proliferation and survival.

By simultaneously blocking both the primary oncogenic driver (EGFR) and the key resistance pathways (PI3K and MYC-driven transcription), the combination of osimertinib and **SF2523** induces a more potent and durable anti-tumor response.

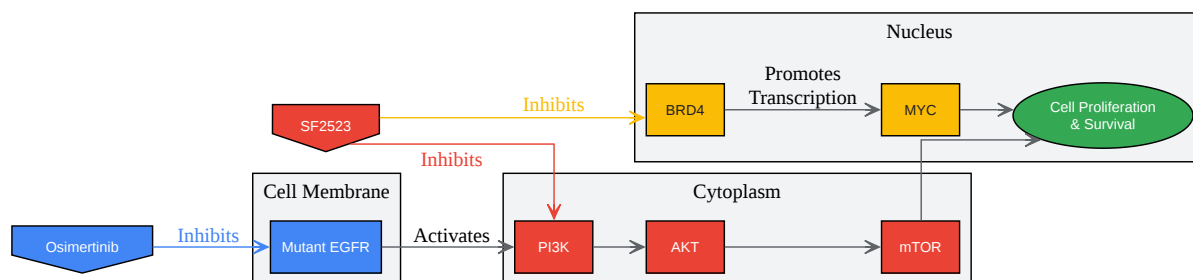
## Quantitative Data Summary

The following table summarizes the synergistic effects of **SF2523** and Osimertinib on cell viability in EGFR-mutated NSCLC cell lines.

Cell Line	Drug	IC50 (nM)
EGFR Mutant NSCLC (HCC2935 & HCC827)	SF2523	90-230
SF2523 + Osimertinib	1.2-1.4	

Data derived from a preclinical study on EGFR mutant NSCLC cell lines.[9]

## Signaling Pathway Diagrams



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Caption: Synergistic inhibition of EGFR and PI3K/BRD4 pathways.

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **SF2523** and osimertinib, alone and in combination, on NSCLC cells.

Materials:

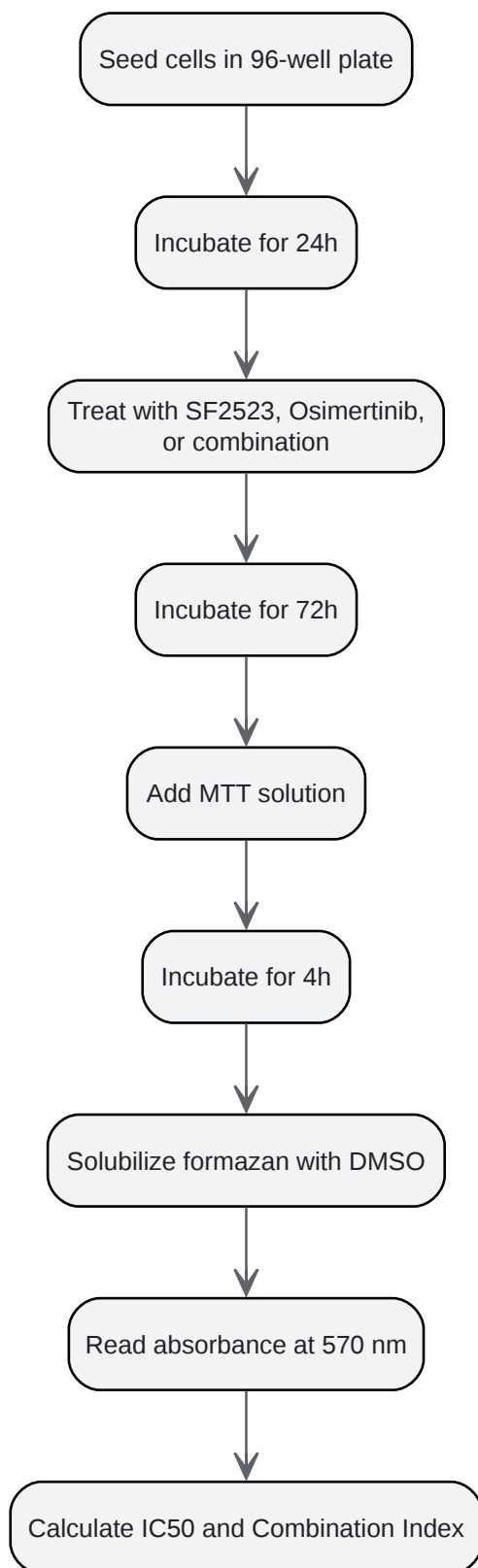
- EGFR-mutant NSCLC cell lines (e.g., HCC827, HCC2935)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **SF2523** (stock solution in DMSO)
- Osimertinib (stock solution in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Microplate reader

#### Procedure:

- Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000 cells/well in 100  $\mu$ L of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Drug Treatment:
  - Prepare serial dilutions of **SF2523** and osimertinib in complete growth medium.
  - For single-agent treatments, add 100  $\mu$ L of the drug dilutions to the respective wells.
  - For combination treatments, add 50  $\mu$ L of each drug at the desired concentrations.
  - Include vehicle control wells (containing DMSO at the same concentration as the drug-treated wells).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 values for each drug and the combination using non-linear regression analysis.
- Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy ( $CI < 1$ ), additivity ( $CI = 1$ ), or antagonism ( $CI > 1$ ).



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Caption: Workflow for the MTT cell viability assay.

## Western Blot Analysis

This protocol is to assess the effect of **SF2523** and osimertinib on the expression and phosphorylation of key signaling proteins.

Materials:

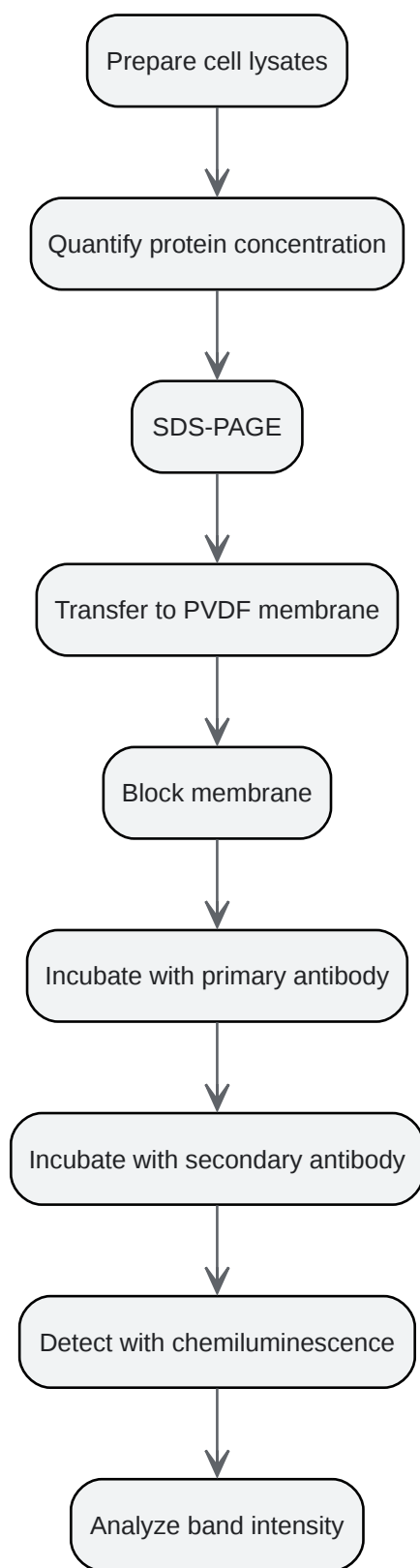
- Treated cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-MYC, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction and Quantification:
  - Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
  - Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection:
  - Apply the chemiluminescent substrate to the membrane.
  - Capture the signal using an imaging system.
- Analysis:
  - Quantify the band intensities using image analysis software.
  - Normalize the protein of interest to a loading control (e.g., GAPDH).





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Caption: Workflow for Western Blot analysis.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

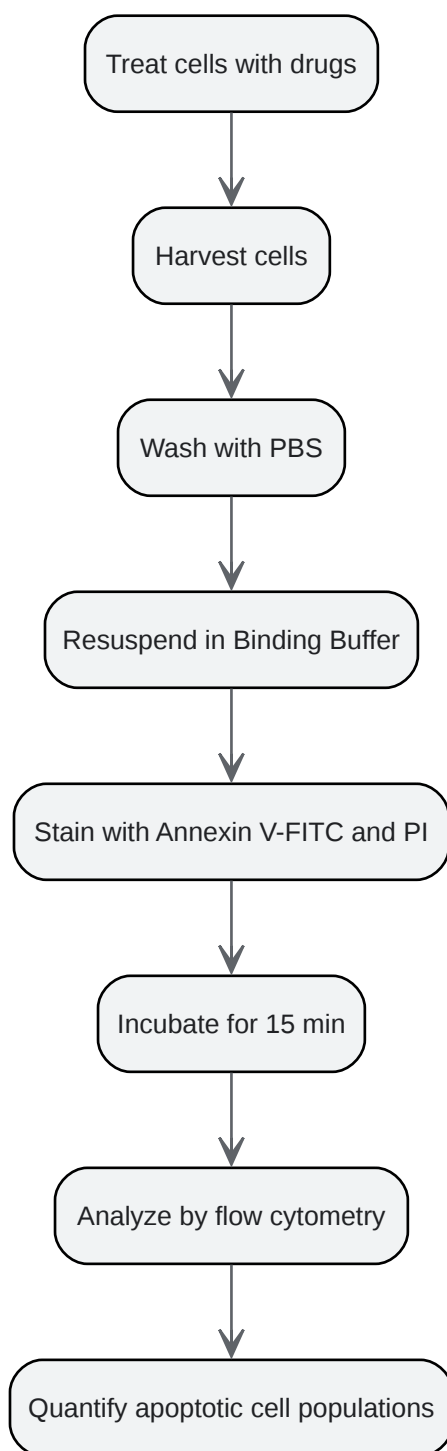
This protocol is to quantify the induction of apoptosis by **SF2523** and osimertinib.

### Materials:

- Treated cells
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

### Procedure:

- Cell Treatment: Treat cells with **SF2523** and/or osimertinib as described for the cell viability assay.
- Cell Harvesting:
  - Collect both adherent and floating cells.
  - Wash the cells twice with cold PBS.
- Staining:
  - Resuspend the cells in 1X Binding Buffer.
  - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
  - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry:
  - Analyze the stained cells by flow cytometry.
  - Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- Data Analysis: Quantify the percentage of cells in each quadrant.



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Caption: Workflow for Annexin V/PI apoptosis assay.

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